An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide
An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide
CAS Number: 82967-94-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichlorobenzenesulfonamide, a halogenated aromatic sulfonamide. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles available physicochemical properties and outlines plausible synthetic routes and potential biological activities based on established knowledge of related compounds.
Chemical and Physical Properties
2,3-Dichlorobenzenesulfonamide is a solid organic compound. Its key identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source(s) |
| CAS Number | 82967-94-0 | [1][2] |
| IUPAC Name | 2,3-dichlorobenzenesulfonamide | [1] |
| Molecular Formula | C₆H₅Cl₂NO₂S | [1][3] |
| Synonyms | Benzenesulfonamide, 2,3-dichloro-; 2,3-dichlorobenzene-1-sulfonamide | [1][4] |
| InChI Key | QJARBNAXWFCCKX-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N | [1][4] |
| ChEMBL ID | CHEMBL4966798 | [1] |
| PubChem CID | 8317947 | [1] |
Table 2: Physicochemical and Spectral Data
| Property | Value | Source(s) |
| Molecular Weight | 226.08 g/mol | [1][3] |
| Monoisotopic Mass | 224.9418050 Da | [1] |
| Melting Point | 218°C to 221°C | [5] |
| pKa (Predicted) | 9.39 ± 0.60 | [4] |
| Topological Polar Surface Area | 68.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Spectral Data | IR and Raman spectra available | [1] |
Synthesis and Experimental Protocols
Plausible Synthesis Pathway
The synthesis likely proceeds via the diazotization of 2,3-dichloroaniline, followed by a copper-catalyzed reaction with sulfur dioxide to form 2,3-dichlorobenzenesulfonyl chloride. This reactive intermediate is then treated with ammonia to yield the final sulfonamide product.
Caption: Plausible two-step synthesis of 2,3-Dichlorobenzenesulfonamide.
Representative Experimental Protocol
The following protocol is a representative method adapted from procedures for analogous compounds, such as 2,4- and 2,5-dichlorobenzenesulfonyl chlorides and their subsequent amination.[5][6][7] This should be considered a general guide for laboratory synthesis.
Step 1: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride
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Materials: 2,3-dichloroaniline, concentrated hydrochloric acid, sodium nitrite, sulfur dioxide, copper(I) chloride, acetic acid, ice.
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Procedure:
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Dissolve 2,3-dichloroaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid in a beaker suitable for open-air reactions in a fume hood.
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Cool the resulting suspension to below 0°C using an ice-salt bath.
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Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir vigorously for 30-60 minutes to ensure complete formation of the diazonium salt.
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In a separate, larger vessel, prepare a suspension of sulfur dioxide in acetic acid, catalyzed by a small amount of copper(I) chloride, and cool it to 0°C.
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Slowly add the cold diazonium salt solution to the SO₂ suspension. Vigorous gas evolution (N₂) will occur. Maintain the temperature below 5°C throughout the addition.
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Once the addition is complete, allow the mixture to stir for an additional 1-2 hours while slowly warming to room temperature.
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Pour the reaction mixture onto crushed ice to precipitate the crude sulfonyl chloride.
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Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2,3-dichlorobenzenesulfonyl chloride can be used in the next step without further purification.
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Step 2: Synthesis of 2,3-Dichlorobenzenesulfonamide
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Materials: 2,3-Dichlorobenzenesulfonyl chloride (from Step 1), concentrated aqueous ammonia, dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 2,3-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of an inert solvent like DCM or THF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of cold, concentrated aqueous ammonia (e.g., 5-10 eq) dropwise with vigorous stirring. A white precipitate should form.
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After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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If using an organic solvent, dilute the mixture with water and separate the layers. If the product precipitates, filter the reaction mixture directly.
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Wash the crude solid product with cold water.
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Purify the crude 2,3-Dichlorobenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
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Potential Biological Activity and Signaling Pathways
Specific biological studies on 2,3-Dichlorobenzenesulfonamide are not prominent in the scientific literature. However, the broader class of sulfonamides is well-known for a range of biological activities, primarily as antimicrobial and anticancer agents.[6][8]
Antimicrobial Activity: Dihydropteroate Synthase Inhibition
The most classic mechanism of action for sulfonamide drugs is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the biosynthesis of nucleic acids (DNA and RNA). By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis. Human cells are unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.
Caption: General antimicrobial mechanism of sulfonamides via DHPS inhibition.
Carbonic Anhydrase Inhibition
Many sulfonamides are also known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[10][11] CA inhibitors are used therapeutically as diuretics, anti-glaucoma agents, and have been explored for their potential in cancer therapy.[8][11] Dichlorphenamide, a related dichlorinated benzenedisulfonamide, is a known CA inhibitor used to treat glaucoma.[11] It is plausible that 2,3-Dichlorobenzenesulfonamide could also exhibit inhibitory activity against one or more CA isoforms.
Safety and Handling
2,3-Dichlorobenzenesulfonamide is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Source: Aggregated GHS information from multiple sources.[1][2] |
Conclusion
2,3-Dichlorobenzenesulfonamide (CAS 82967-94-0) is a dichlorinated aromatic sulfonamide. While this specific isomer is not extensively documented in research literature, its properties and activities can be inferred from the well-established chemistry and pharmacology of the sulfonamide class. The provided synthetic protocols are representative of standard laboratory methods for related compounds and offer a practical starting point for its preparation. Its structural similarity to known antimicrobial and carbonic anhydrase-inhibiting agents suggests it may be a valuable compound for further investigation in drug discovery and development. Researchers should exercise appropriate caution during handling, in accordance with the known hazards.
References
- 1. 2,3-Dichlorobenzenesulfonamide | C6H5Cl2NO2S | CID 8317947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 82967-94-0|2,3-Dichlorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 11. Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]
